Cas no 16932-49-3 (2,6-Dimethoxybenzonitrile)

2,6-Dimethoxybenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2,6-Dimethoxybenzonitrile
- 2,6-Dimethoxybenzenecarbonitrile
- AKOS 227-44
- 2,6-DIMETHOXYBENZONI
- 2,6 methoxybenzonitrile
- 2,6-dimethoxy-benzonitril
- Benzonitrile, 2,6-dimethoxy-
- 2,6-Dimethoxybenzonitrile,97%
- 2,6-dimethoxy-benzonitrile
- XHAHKSSLDJIEDH-UHFFFAOYSA-N
- NSC27017
- PubChem4772
- 2.6-dimethoxybenzonitrile
- Benzonitrile,2,6-dimethoxy-
- STL168042
- SBB068894
- VZ229
- EINECS 241-000-2
- BRN 2720059
- SCHEMBL4739158
- 2,6-Dimethoxybenzonitrile, 97%
- MFCD00001788
- A21166
- AC-26129
- 87MDL7GK9F
- NS00025555
- InChI=1/C9H9NO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,1-2H
- F0001-0619
- NSC 27017
- AKOS000277241
- FT-0610679
- 2-Cyano-3-methoxyanisole; NSC 27017
- CS-0028775
- DTXSID70168702
- 2-Cyano-3-methoxyanisole
- EN300-125649
- UNII-87MDL7GK9F
- F10495
- AMY25177
- 16932-49-3
- SY015070
- NSC-27017
- 2-10-00-00260 (Beilstein Handbook Reference)
- DB-013990
-
- MDL: MFCD00001788
- インチ: 1S/C9H9NO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,1-2H3
- InChIKey: XHAHKSSLDJIEDH-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C([H])=C(C=1C#N)OC([H])([H])[H]
- BRN: 2720059
計算された属性
- せいみつぶんしりょう: 163.06300
- どういたいしつりょう: 163.063329
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 42.2
じっけんとくせい
- 色と性状: 白色針状結晶
- 密度みつど: 1.2021 (rough estimate)
- ゆうかいてん: 119-123 °C
- ふってん: 310°C at 760 mmHg
- フラッシュポイント: 128.8°C
- 屈折率: 1.5300 (estimate)
- PSA: 42.25000
- LogP: 1.57548
- ようかいせい: 水に溶けない。
2,6-Dimethoxybenzonitrile セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: S36/37
-
危険物標識:
- セキュリティ用語:S36/37
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- リスク用語:R20/21/22
2,6-Dimethoxybenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,6-Dimethoxybenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM158544-100g |
2,6-dimethoxybenzonitrile |
16932-49-3 | 95+% | 100g |
$258 | 2022-06-12 | |
abcr | AB282294-5 g |
2,6-Dimethoxybenzonitrile, 97%; . |
16932-49-3 | 97% | 5g |
€87.70 | 2022-06-11 | |
Enamine | EN300-125649-0.1g |
2,6-dimethoxybenzonitrile |
16932-49-3 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
eNovation Chemicals LLC | Y1012907-1kg |
2,6-Dimethoxybenzonitrile |
16932-49-3 | 97.0% | 1kg |
$1600 | 2024-06-05 | |
Life Chemicals | F0001-0619-10g |
2,6-Dimethoxybenzonitrile |
16932-49-3 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
Enamine | EN300-125649-10.0g |
2,6-dimethoxybenzonitrile |
16932-49-3 | 95.0% | 10.0g |
$54.0 | 2025-03-21 | |
TRC | D480305-100mg |
2,6-Dimethoxybenzonitrile |
16932-49-3 | 100mg |
$ 80.00 | 2022-06-05 | ||
Life Chemicals | F0001-0619-2.5g |
2,6-Dimethoxybenzonitrile |
16932-49-3 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
abcr | AB282294-25 g |
2,6-Dimethoxybenzonitrile, 97%; . |
16932-49-3 | 97% | 25g |
€143.20 | 2022-06-11 | |
eNovation Chemicals LLC | D911227-25g |
2,6-Dimethoxybenzonitrile |
16932-49-3 | 95% | 25g |
$100 | 2023-09-02 |
2,6-Dimethoxybenzonitrile 関連文献
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1. 319. The synthesis of 5-hydroxyflavoneShigehiko Sugasawa J. Chem. Soc. 1934 1483
-
2. 273. Experiments on the synthesis of rotenone and its derivatives. Part IV. Dehydrodihydrorotenonic acid and tephrosic acidAlexander Robertson J. Chem. Soc. 1933 1163
-
Pintu Maity,Debasish Kundu,Tubai Ghosh,Brindaban C. Ranu Org. Chem. Front. 2018 5 1586
-
4. 273. Experiments on the synthesis of rotenone and its derivatives. Part IV. Dehydrodihydrorotenonic acid and tephrosic acidAlexander Robertson J. Chem. Soc. 1933 1163
-
5. 670. The synthesis of γ-resorcylic acid (2 : 6-dihydroxybenzoic acid)N. J. Cartwright,J. Idris Jones,Diana Marmion J. Chem. Soc. 1952 3499
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6. Solvent effects in nuclear magnetic resonance spectroscopy. Part X. Solvent shifts induced by benzene in ortho- and meta-substituted methoxybenzenesJ. H. Bowie,J. Ronayne,Dudley H. Williams J. Chem. Soc. B 1967 535
-
Pintu Maity,Debasish Kundu,Tubai Ghosh,Brindaban C. Ranu Org. Chem. Front. 2018 5 1586
-
Marius Gaedke,Henrik Hupatz,Felix Witte,Susanne M. Rupf,Clara Douglas,Hendrik V. Schr?der,Lukas Fischer,Moritz Malischewski,Beate Paulus,Christoph A. Schalley Org. Chem. Front. 2022 9 64
-
Silvia Roscales,Joaquín Plumet Org. Biomol. Chem. 2018 16 8446
-
H. N. Shreenivasa Murthy,B. K. Sadashiva J. Mater. Chem. 2003 13 2863
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Methoxybenzenes Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
2,6-Dimethoxybenzonitrileに関する追加情報
2,6-Dimethoxybenzonitrile (CAS No. 16932-49-3): An Overview of Its Properties, Applications, and Recent Research
2,6-Dimethoxybenzonitrile (CAS No. 16932-49-3) is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which consists of a benzene ring substituted with two methoxy groups at the 2 and 6 positions and a nitrile group at the 3 position. The combination of these functional groups endows 2,6-Dimethoxybenzonitrile with distinct chemical properties that make it an important intermediate in various synthetic processes.
The chemical formula of 2,6-Dimethoxybenzonitrile is C9H92, and its molecular weight is approximately 171.17 g/mol. This compound is a colorless to pale yellow solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its physical properties, including melting point (85-87°C) and boiling point (250-255°C), make it suitable for use in a variety of laboratory and industrial settings.
In the realm of organic synthesis, 2,6-Dimethoxybenzonitrile serves as a valuable building block for the preparation of more complex molecules. The presence of the nitrile group allows for various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid. These reactions can be performed under controlled conditions to yield products with specific functionalities that are useful in the development of new materials and pharmaceuticals.
One of the key applications of 2,6-Dimethoxybenzonitrile is in the synthesis of biologically active compounds. Recent research has highlighted its potential as a precursor for the synthesis of drugs with diverse therapeutic effects. For instance, studies have shown that derivatives of 2,6-Dimethoxybenzonitrile exhibit significant anti-inflammatory and antioxidant properties. These properties make them promising candidates for the treatment of various diseases characterized by chronic inflammation and oxidative stress.
In addition to its pharmaceutical applications, 2,6-Dimethoxybenzonitrile has been explored for its use in materials science. The unique electronic properties of this compound make it suitable for the development of functional materials such as conductive polymers and organic semiconductors. Researchers have demonstrated that derivatives of 2,6-Dimethoxybenzonitrile can be used to enhance the performance of electronic devices by improving their conductivity and stability.
The environmental impact of 2,6-Dimethoxybenzonitrile is another area of ongoing research. Studies have focused on understanding its biodegradability and potential ecological effects. Initial findings suggest that this compound is relatively stable under environmental conditions but can be degraded by microbial action over time. This information is crucial for assessing the environmental safety of products containing 2,6-Dimethoxybenzonitrile.
In conclusion, 2,6-Dimethoxybenzonitrile (CAS No. 16932-49-3) is a multifaceted compound with a broad range of applications in chemistry, biology, and materials science. Its unique chemical structure and versatile reactivity make it an essential component in various synthetic processes. Ongoing research continues to uncover new possibilities for its use in developing innovative solutions to pressing scientific challenges.
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